An In-depth Technical Guide to 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-
An In-depth Technical Guide to 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its study and application. We will delve into its structural features, predicted physicochemical properties, detailed synthetic methodologies, characteristic reactivity, and potential applications, with a strong emphasis on the underlying chemical logic and safety considerations.
Introduction and Molecular Overview
1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- (CAS No. 111000-54-5) is an organic compound featuring a multifaceted structure that makes it a valuable intermediate in organic synthesis. Its molecular architecture comprises a propiophenone core, chlorinated at the α-position to the carbonyl group, and bearing a benzyloxy substituent on the phenyl ring. This combination of an α-chloro ketone, an ether linkage, and aromatic systems imparts a unique reactivity profile, making it a versatile building block for the synthesis of more complex molecules.[1]
The presence of the reactive α-chloro ketone moiety allows for a variety of nucleophilic substitution reactions, while the benzyloxy group can be manipulated, for instance, through debenzylation to reveal a phenolic hydroxyl group. These characteristics suggest its potential utility in the synthesis of pharmaceutical and agrochemical compounds.[1] Notably, related structures have been investigated for their potential anti-inflammatory and anticancer properties.
Table 1: Compound Identification and Predicted Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 2-chloro-1-[4-(phenylmethoxy)phenyl]propan-1-one | IUPAC Nomenclature |
| CAS Number | 111000-54-5 | Chemical Abstracts Service |
| Molecular Formula | C₁₆H₁₅ClO₂ | Calculated |
| Molecular Weight | 274.74 g/mol | Calculated[1][2] |
| Appearance | White to off-white powder (predicted) | Analogy to similar compounds |
| Melting Point | Not experimentally determined. Predicted to be in the range of 70-90 °C. | Based on similar structures |
| Boiling Point | Not experimentally determined. Predicted to be > 300 °C at 760 mmHg. | Based on similar structures |
| Solubility | Predicted to be soluble in a range of organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. | General solubility of similar organic compounds |
Disclaimer: The physical properties listed above are predicted based on the properties of structurally related compounds and have not been experimentally verified for 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-.
Synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-
The synthesis of the title compound can be approached via two primary, logically sound strategies: the α-chlorination of a ketone precursor or a Friedel-Crafts acylation.
Route 1: α-Chlorination of 1-[4-(Benzyloxy)phenyl]propan-1-one
This is often the more direct and high-yielding approach. The synthesis begins with the readily available 1-[4-(benzyloxy)phenyl]propan-1-one, which is then chlorinated at the α-position.
2.1.1. Synthesis of the Precursor: 1-[4-(Benzyloxy)phenyl]propan-1-one
The precursor can be synthesized via a Friedel-Crafts acylation of benzyl phenyl ether with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Figure 1: Synthesis of the Precursor via Friedel-Crafts Acylation.
2.1.2. α-Chlorination Protocol
The α-chlorination of the ketone can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) is a common and effective choice for this transformation, often in the presence of a catalytic amount of acid or a radical initiator.
Experimental Protocol (Exemplary):
-
Dissolution: Dissolve 1-[4-(benzyloxy)phenyl]propan-1-one (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Addition of Chlorinating Agent: Add N-Chlorosuccinimide (1.1 eq) to the solution.
-
Initiation: Add a catalytic amount of a radical initiator like benzoyl peroxide or an acid catalyst like p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Figure 2: Workflow for the α-Chlorination of 1-[4-(Benzyloxy)phenyl]propan-1-one.
Route 2: Friedel-Crafts Acylation with 2-Chloropropionyl Chloride
An alternative approach is the direct Friedel-Crafts acylation of benzyl phenyl ether with 2-chloropropionyl chloride. This method constructs the carbon skeleton and introduces the chlorine atom in a single step.
Experimental Protocol (Exemplary):
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry, inert solvent like dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Acyl Chloride Addition: Slowly add 2-chloropropionyl chloride (1.1 eq) to the suspension while maintaining the temperature at 0 °C.
-
Arene Addition: Add benzyl phenyl ether (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Work-up and Purification: Separate the organic layer, extract the aqueous layer with the reaction solvent, and combine the organic fractions. Wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product as described in Route 1.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is dominated by the electrophilic nature of the carbonyl carbon and the carbon bearing the chlorine atom.
Nucleophilic Substitution at the α-Carbon
The α-chloro group is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This is a cornerstone of the synthetic utility of α-halo ketones.[3]
Figure 3: General Nucleophilic Substitution at the α-Carbon of an α-Chloro Ketone.
Common nucleophiles that can be employed include:
-
Amines: to form α-amino ketones, which are important precursors for many biologically active molecules.
-
Thiolates: to synthesize α-thio ketones.
-
Azides: leading to α-azido ketones, which can be further reduced to α-amino ketones.
-
Carboxylates: to form α-acyloxy ketones.
Reactions at the Carbonyl Group
The carbonyl group undergoes typical ketone reactions, such as:
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl carbon to form tertiary alcohols.
Debenzylation
The benzyloxy group can be cleaved under various conditions, most commonly by catalytic hydrogenation (e.g., using H₂ over Pd/C), to yield the corresponding phenol. This deprotection step is useful for revealing a free hydroxyl group for further functionalization.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 6.9-8.0 ppm. Protons on the benzyloxy phenyl ring will appear as two doublets (AA'BB' system) around δ 6.9-7.1 ppm and δ 7.8-8.0 ppm. Protons of the benzyl group will appear in the range of δ 7.2-7.5 ppm.- Benzylic Protons (-OCH₂Ph): A singlet around δ 5.1-5.2 ppm.- Methine Proton (-CHCl-): A quartet around δ 5.2-5.4 ppm.- Methyl Protons (-CH₃): A doublet around δ 1.7-1.9 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of δ 190-200 ppm.- Aromatic Carbons: Multiple signals between δ 114-164 ppm.- Benzylic Carbon (-OCH₂Ph): A signal around δ 70-71 ppm.- Methine Carbon (-CHCl-): A signal around δ 55-60 ppm.- Methyl Carbon (-CH₃): A signal around δ 20-25 ppm. |
| IR (Infrared) | - C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.- C-O Stretch (Ether): A strong absorption band around 1250-1260 cm⁻¹.- C-Cl Stretch: An absorption band in the range of 600-800 cm⁻¹.- Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.- Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region. |
| Mass Spec. | - Molecular Ion (M⁺): An expected peak at m/z 274, with an M+2 isotope peak at m/z 276 (approximately one-third the intensity of the M⁺ peak) due to the presence of chlorine.- Key Fragments: Fragments corresponding to the loss of Cl (m/z 239), the benzoyl cation (m/z 211), the benzyl cation (m/z 91), and the tropylium ion (m/z 91). |
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is not publicly available. However, based on the reactivity of α-chloro ketones, the following precautions are strongly recommended:
-
Toxicity: α-Halo ketones are generally considered to be lachrymators and are toxic. They can be irritating to the skin, eyes, and respiratory tract.
-
Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
Potential Applications in Research and Development
The structural motifs within 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- suggest its utility as an intermediate in several areas of chemical research:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel compounds with potential therapeutic activities. The α-chloro ketone functionality allows for the introduction of various pharmacophores.
-
Agrochemicals: As a building block for new pesticides and herbicides.
-
Materials Science: For the synthesis of specialty polymers and functional materials.
Conclusion
1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is a versatile synthetic intermediate with significant potential in various fields of chemistry. While detailed experimental characterization is sparse in the literature, its chemical behavior can be reliably predicted based on the well-established reactivity of its constituent functional groups. This guide provides a solid foundation for researchers and scientists to synthesize, handle, and utilize this compound in their research endeavors, while emphasizing the importance of caution due to its predicted hazardous nature.
References
-
Molbase. (n.d.). 2-phenyl-2-chloro propane. Retrieved from [Link]
- Erian, A. W., Sherif, S. M., & Al-Baz, H. J. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.
-
PubChem. (n.d.). 2-Chloro-1-(4-chlorophenyl)propan-1-one. Retrieved from [Link]
-
LookChem. (n.d.). 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- CAS NO.111000-54-5. Retrieved from [Link]
- Bar-Haim, G., & Kol, M. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16(19), 5080–5083.
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
